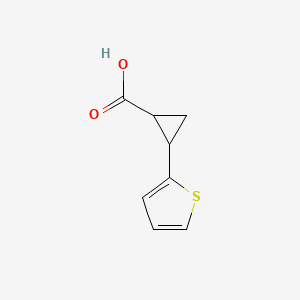

2-Thiophen-2-YL-cyclopropanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Thiophen-2-YL-cyclopropanecarboxylic acid is a chemical compound with the linear formula C8H8O2S . It has a molecular weight of 168.22 . The compound is an off-white solid .

Synthesis Analysis

The synthesis of a similar compound, N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, involves a two-step process. First, 2-(thiophen-2-yl)acetic acid is activated by converting it into 2-(thiophen-2-yl)acetyl chloride. Then, it reacts with 2-aminothiophene-3-carbonitrile in a N-acylation reaction .Molecular Structure Analysis

The InChI code for 2-Thiophen-2-YL-cyclopropanecarboxylic acid is 1S/C8H8O2S/c9-8(10)6-4-5(6)7-2-1-3-11-7/h1-3,5-6H,4H2,(H,9,10) . The compound’s structure is stabilized by C−H···N and N−H···N hydrogen bonds .Physical And Chemical Properties Analysis

2-Thiophen-2-YL-cyclopropanecarboxylic acid is an off-white solid .Applications De Recherche Scientifique

Synthesis and Bioactivity

- Derivatives of cyclopropanecarboxylic acid, including those related to the thiophene family, have been synthesized and tested for their biological activities. Some compounds exhibited significant herbicidal and fungicidal activities, highlighting the potential of thiophene derivatives in agricultural applications (Tian et al., 2009).

Photovoltaic Applications

- Novel coumarin sensitizers based on 2-(thiophen-2-yl)thiazole as a π-bridge have been synthesized, demonstrating improved light-harvesting capabilities and photovoltaic performance in dye-sensitized solar cells. This research suggests the potential of thiophene derivatives in enhancing solar energy conversion efficiency (Han et al., 2015).

Organic Electronics

- Molecular engineering of organic sensitizers incorporating thiophene units has led to materials with high incident photon to current conversion efficiency when anchored onto TiO2 film. These findings are crucial for the development of efficient solar cells (Kim et al., 2006).

Material Science

- Poly(2-thiophen-3-yl-malonic acid), a polythiophene with two carboxylic acids per repeating unit, has been synthesized and characterized. Its solubility in aqueous solutions and good thermal stability make it a candidate for applications in electrodialysis, wastewater treatment, or ion-selective membranes (Bertran et al., 2010).

Antimicrobial and Antioxidant Studies

- Thiophene derivatives have shown a wide range of biological activities, including antimicrobial and antioxidant effects. This underscores the potential of these compounds in developing new therapeutic agents (Raghavendra et al., 2016).

Propriétés

IUPAC Name |

2-thiophen-2-ylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c9-8(10)6-4-5(6)7-2-1-3-11-7/h1-3,5-6H,4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQRPGJTEUOBHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiophen-2-yl)cyclopropanecarboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea](/img/structure/B2605360.png)

![3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2605361.png)

![N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide](/img/structure/B2605365.png)